molecular formula C18H32O16 B1197878 Panose CAS No. 33401-87-5

Panose

Cat. No.: B1197878
CAS No.: 33401-87-5
M. Wt: 504.4 g/mol
InChI Key: ZCLAHGAZPPEVDX-MQHGYYCBSA-N
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Description

D-Panose is a trisaccharide composed of three glucose units linked by α-1,4 and α-1,6 glycosidic bonds. It is a mildly sweet oligosaccharide and is known for its potential as a prebiotic candidate. D-Panose is found in various natural sources, including honey and Chinese rice wine .

Biochemical Analysis

Biochemical Properties

Panose plays a significant role in biochemical reactions, particularly in the context of starch degradation. It is formed by the action of neopullulanase on pullulan. This compound interacts with several enzymes, including α-glucosidase and amyloglucosidase, which are involved in breaking down complex carbohydrates into simpler sugars . These interactions are crucial for the characterization of starch-degrading enzymes and for understanding the enzymatic conversion processes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in carbohydrate metabolism, thereby impacting the overall metabolic flux within cells. This compound’s role in modulating gene expression and cell signaling pathways further underscores its importance in cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a substrate for enzymes like neopullulanase, which cleaves α-1,4-glycosidic linkages to generate this compound. This enzymatic activity highlights the importance of this compound in the degradation of complex carbohydrates. Additionally, this compound may influence enzyme inhibition or activation, leading to changes in gene expression and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is stable under recommended storage conditions, with a stability of over two years when stored below -10°C or at ambient temperature . Long-term studies have shown that this compound can maintain its biochemical properties and continue to influence cellular functions over extended periods. Its degradation and stability may vary depending on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound can have threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular metabolism and function. At high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to carbohydrate metabolism. It interacts with enzymes such as α-glucosidase and amyloglucosidase, which play a role in breaking down complex carbohydrates into simpler sugars. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in various cellular compartments. The transport and distribution of this compound are crucial for its biochemical activity and its ability to influence cellular functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

D-Panose can be synthesized from sucrose and maltose through the dextransucrase acceptor reaction. This enzymatic process involves the transfer of glucose units to form the trisaccharide structure .

Industrial Production Methods

Large-scale production of D-Panose can be achieved using enzymatic reactors. These reactors utilize specific enzymes, such as pullulan hydrolases, to convert substrates like sucrose and maltose into D-Panose .

Comparison with Similar Compounds

Similar Compounds

    Isomaltose: Another oligosaccharide with similar glycosidic linkages but different structural properties.

    Maltotriose: A trisaccharide composed of three glucose units linked by α-1,4 glycosidic bonds.

    Panose: The β-anomer of D-This compound, differing in the configuration of the glycosidic bond.

Uniqueness

D-This compound is unique due to its specific glycosidic linkages and its potential as a prebiotic. Its ability to promote the growth of beneficial gut microbiota sets it apart from other similar oligosaccharides .

Properties

IUPAC Name

(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-5(22)9(24)16(6(23)2-20)34-18-15(30)13(28)11(26)8(33-18)4-31-17-14(29)12(27)10(25)7(3-21)32-17/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10+,11+,12-,13-,14+,15+,16+,17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLAHGAZPPEVDX-MQHGYYCBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33401-87-5
Record name Panose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33401-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Panose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033401875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-α-D-glucopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→4)-D-glucose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.804
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PANOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DB2AF4EE2D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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